Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. This structure is modified at the 3-position with a (2-methoxy-2-oxoethyl)sulfonyl group and at the 8-position with a tert-butyl carboxylate protecting group. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored in medicinal chemistry for applications such as kinase inhibition, receptor antagonism, and protease modulation .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S/c1-15(2,3)22-14(18)16-10-5-6-11(16)8-12(7-10)23(19,20)9-13(17)21-4/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANPNKCLILOSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)S(=O)(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the sulfonyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s distinguishing feature is its 3-((2-methoxy-2-oxoethyl)sulfonyl) substituent. Below is a comparative analysis of structurally related 8-azabicyclo[3.2.1]octane derivatives:
Physicochemical Properties
- Molecular Weight : The target (~364.07 g/mol) is larger than the 3-oxo derivative (225.29 g/mol) but smaller than squaramide-based analogs (e.g., 483 g/mol for 1b ).
- Solubility: The methoxy-oxoethyl ester may enhance aqueous solubility compared to lipophilic groups like hexylphenoxy () but reduce it relative to hydroxylated analogs (e.g., tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, MW 227.3 ).
- Stability : The ester group is prone to hydrolysis, whereas sulfonamides (e.g., 1b) exhibit greater metabolic stability .
Biological Activity
Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄S
- Molecular Weight : 229.27 g/mol
- CAS Number : 497160-14-2
The compound's activity is primarily attributed to its structural features, which allow it to interact with various biological targets. It belongs to a class of azabicyclic compounds that have shown promise in inhibiting specific enzymes involved in metabolic pathways.
Antiproliferative Activity
Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines, indicating potent activity ( ).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HEK 293 | 5.3 |
| Compound C | HCT116 | 4.8 |
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays, including DPPH and FRAP tests. Compounds structurally related to this compound have shown pronounced antioxidant activity, which is crucial for mitigating oxidative stress in cells ( ).
Antibacterial Activity
In addition to its antiproliferative and antioxidant properties, the compound has also been assessed for antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown effective minimum inhibitory concentrations (MIC) against strains such as E. faecalis and S. aureus ( ).
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluating the effects of azabicyclic derivatives on MCF-7 breast cancer cells revealed that modifications in the sulfonyl group significantly enhanced antiproliferative effects, suggesting that structural optimization could lead to more potent compounds ( ).
- Antioxidant Efficacy in Tumor Cells : Another investigation focused on the antioxidant properties of similar compounds indicated that their ability to reduce oxidative stress correlates with their structural characteristics, particularly the presence of methoxy and hydroxy groups ( ).
Q & A
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Precursor for sulfonylation | |
| tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Electrophilic activation site |
Advanced: How can stereochemistry at the 3-position be controlled during synthesis?
Answer:
Stereochemical control is achieved through:
Chiral Catalysts/Resolving Agents : Use of enantiomerically pure starting materials (e.g., tert-butyl (1S,5S)-3-amino derivatives) to dictate configuration ().
Crystallization-Induced Asymmetric Transformation : Selective crystallization of diastereomeric salts ().
Analytical Confirmation : Chiral HPLC or NMR (e.g., NOESY) validates stereochemistry ().
Example : The (1S,5S)-configured amino intermediate (CAS 207405-68-3) ensures retention of stereochemistry during sulfonylation ().
Basic: What functional groups influence reactivity, and how?
Answer:
Critical functional groups and their roles:
- Sulfonyl Group (3-position) : Enhances electrophilicity for nucleophilic substitution or cross-coupling reactions ().
- Boc-Protected Amine (8-position) : Stabilizes the amine against oxidation or unwanted side reactions ().
- Methoxycarbonyl (2-oxoethyl) : Participates in hydrolysis or transesterification ().
Q. Reactivity Table :
| Group | Reactivity | Applications |
|---|---|---|
| Sulfonyl | Electrophilic | Suzuki-Miyaura coupling, nucleophilic displacement |
| Boc-amine | Base-sensitive | Deprotection to free amine for further functionalization |
Advanced: How do structural modifications at the 3-position affect biological activity?
Answer:
Studies on related compounds (e.g., pan-Ras inhibitors) reveal:
Sulfonyl vs. Triflyl Groups : Sulfonyl derivatives exhibit higher affinity for Ras isoforms due to hydrogen-bonding interactions ().
Steric Effects : Bulky substituents at the 3-position reduce binding to hydrophobic pockets ().
SAR Insights :
- Chloropyrimidinyl derivatives : Improved kinase inhibition ().
- Hydroxymethyl analogs : Enhanced solubility but reduced membrane permeability ().
Basic: How can purity be assessed, and what chromatographic challenges exist?
Answer:
Q. Recommended Conditions :
- Column: C18, 5 µm, 150 mm × 4.6 mm.
- Mobile Phase: Acetonitrile/water (0.1% TFA) gradient.
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 50% vs. 98%)?
Answer:
Discrepancies arise from:
Reaction Scale : Milligram-scale reactions () often have lower yields than optimized multi-gram syntheses ().
Purification Methods : Flash chromatography vs. recrystallization impacts recovery ( vs. 9).
Catalyst Loading : Higher Pd/C ratios in hydrogenation steps improve yields ().
Mitigation : Optimize stoichiometry, temperature (-78°C to RT), and workup protocols ().
Basic: What spectroscopic techniques characterize this compound?
Answer:
- NMR : NMR distinguishes sulfonyl vs. carbonyl carbons (δ 130–160 ppm; ).
- HRMS : Confirms molecular ion ([M+H]) with <2 ppm error ().
- IR : Sulfonyl S=O stretches at 1150–1350 cm ().
Advanced: What are the degradation pathways under acidic/basic conditions?
Answer:
- Acidic Hydrolysis : Boc group cleaves to form 8-azabicyclo[3.2.1]octane-3-sulfonic acid ().
- Basic Conditions : Sulfonyl group undergoes nucleophilic displacement (e.g., methoxide attack; ).
- Stabilization : Store at -20°C under inert atmosphere ().
Basic: How to scale up synthesis while maintaining yield?
Answer:
Advanced: Can computational methods predict reactivity or binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
